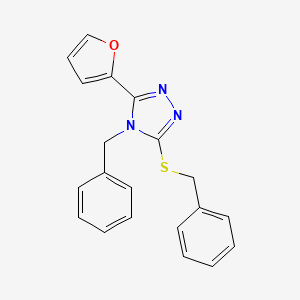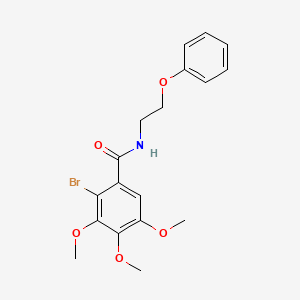
1-(4-biphenylyl)-2-phenyl-1,2-ethanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylyl)-2-phenyl-1,2-ethanedione, also known as dibenzoylmethane (DBM), is a natural compound found in many plants and fruits. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as cancer, inflammation, and osteoporosis.
Mecanismo De Acción
The mechanism of action of DBM is not fully understood, but it is believed to work through various pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of reactive oxygen species (ROS), both of which are involved in cancer growth and inflammation. DBM also activates the Wnt/β-catenin pathway, which is important for bone formation and maintenance.
Biochemical and Physiological Effects:
DBM has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. DBM also increases the expression of osteoblast-specific genes, which are important for bone formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for lab experiments. It is relatively easy to synthesize and is readily available for research purposes. It also has low toxicity and is well-tolerated in animals. However, DBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the optimal dosage and duration of treatment for DBM are not well-established.
Direcciones Futuras
There are several future directions for DBM research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of DBM. Another area of interest is the investigation of the optimal dosage and duration of treatment for DBM in various diseases. Additionally, the potential combination of DBM with other drugs or therapies is also an area of interest for future research.
Conclusion:
In conclusion, DBM is a natural compound with potential therapeutic applications in various diseases such as cancer, inflammation, and osteoporosis. Its mechanism of action is not fully understood, but it is believed to work through various pathways. DBM has several advantages for lab experiments, but also has some limitations. There are several future directions for DBM research, including the development of more efficient synthesis methods and the investigation of optimal dosage and duration of treatment.
Métodos De Síntesis
DBM can be synthesized by the reaction of benzoyl chloride with benzene in the presence of aluminum chloride. The resulting product is then treated with sodium hydroxide to form DBM. This method is relatively simple and efficient, making DBM easily accessible for research purposes.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. DBM also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, DBM has been found to increase bone density and prevent bone loss in osteoporosis.
Propiedades
IUPAC Name |
1-phenyl-2-(4-phenylphenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(17-9-5-2-6-10-17)20(22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHRSUYCTCLAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-2-phenyl-1,2-ethanedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4896040.png)


![2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4896050.png)
![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
![1-methyl-3-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4896067.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4896074.png)

![4-(4-chlorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4896092.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B4896105.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4896107.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)
![ethyl 6-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896123.png)
